N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been used in the design of peptidomimetics, specifically as antagonists at the platelet fibrinogen receptor .
Mode of Action
It’s worth noting that similar compounds have been shown to exist in both trans and cis isomers . This conformational flexibility could potentially influence the compound’s interaction with its targets.
Result of Action
Similar compounds have shown moderate activity when a single n-propyl group was introduced on the alpha-position of the cyclic lactam .
生物活性
N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N2O3, with a molecular weight of approximately 207.20 g/mol. The compound features a benzoxazine ring structure, which is known for various biological activities.
Research indicates that compounds similar to this compound act primarily as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in cancer progression by regulating gene expression involved in cell cycle and apoptosis. Inhibition of HDACs leads to increased acetylation of histones, resulting in the activation of tumor suppressor genes and induction of apoptosis in cancer cells .
Anticancer Effects
A study conducted on various human cancer cell lines (SW620 for colon cancer, PC-3 for prostate cancer, and NCI-H23 for lung cancer) demonstrated that derivatives of benzoxazine exhibited significant cytotoxicity. The compound this compound showed promising results as an HDAC inhibitor with notable antiproliferative effects .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-(4-methyl... | SW620 | 12.5 |
N-(4-methyl... | PC-3 | 15.0 |
N-(4-methyl... | NCI-H23 | 10.0 |
Other Biological Activities
In addition to its anticancer properties, benzoxazine derivatives have been reported to possess antifungal and antibacterial activities. The structural modifications in the benzoxazine core can enhance these biological properties, making them suitable candidates for further drug development .
Case Studies
- Case Study on HDAC Inhibition : A recent study highlighted the efficacy of benzoxazine derivatives in inhibiting HDAC activity across multiple cancer types. The most potent compounds were shown to induce cell cycle arrest and apoptosis through upregulation of pro-apoptotic factors .
- Antimicrobial Activity : Another investigation assessed the antibacterial properties of related compounds against various pathogens. Results indicated that modifications to the benzoxazine structure could lead to enhanced antimicrobial efficacy .
特性
IUPAC Name |
N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-11(15)13-8-4-5-10-9(6-8)14(2)12(16)7-17-10/h3-6H,1,7H2,2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXWYEVFARVAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。